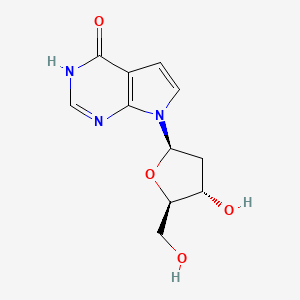
7-Deaza-2'-deoxyinosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Deaza-2’-deoxyinosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to inosine but features a deaza modification at the 7-position of the purine ring, which alters its chemical and biological properties. The unique structure of 7-Deaza-2’-deoxyinosine makes it a valuable tool for various scientific applications, including nucleic acid research and therapeutic development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’-deoxyinosine typically involves the glycosylation of a deaza-purine base with a protected deoxyribose sugar. One common method includes the stereoselective nucleobase-anion glycosylation of aglycones with 2-deoxy-3,5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride. This reaction is followed by detoluoylation and methoxy exchange at position 6 using sodium methoxide in methanol, yielding the desired nucleoside .
Industrial Production Methods: Industrial production of 7-Deaza-2’-deoxyinosine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated solid-phase synthesis techniques and high-throughput purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Deaza-2’-deoxyinosine undergoes various chemical reactions, including:
Substitution Reactions: Halogenation at the 7-position using N-chloro-, N-bromo-, or N-iodosuccinimide in solvents like dichloromethane or dimethylformamide.
Nucleophilic Displacement: Methoxy group displacement by hydroxyl groups using aqueous sodium hydroxide.
Common Reagents and Conditions:
Halogenation: N-chloro-, N-bromo-, or N-iodosuccinimide in dichloromethane or dimethylformamide.
Nucleophilic Displacement: Aqueous sodium hydroxide.
Major Products:
Halogenated Derivatives: 7-halogenated 7-Deaza-2’-deoxyinosine.
Hydroxylated Derivatives: 7-Deaza-2’-deoxyinosine with hydroxyl groups replacing methoxy groups.
Applications De Recherche Scientifique
7-Deaza-2’-deoxyinosine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Deaza-2’-deoxyinosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparaison Avec Des Composés Similaires
- 7-Deaza-2’-deoxyadenosine
- 7-Deaza-2’-deoxyguanosine
- 2’-Deoxyinosine
Comparison: 7-Deaza-2’-deoxyinosine is unique due to its specific modification at the 7-position, which imparts distinct chemical and biological properties compared to other nucleoside analogs. For example, 7-Deaza-2’-deoxyadenosine and 7-Deaza-2’-deoxyguanosine have similar deaza modifications but differ in their base structures, leading to variations in their interactions with nucleic acids and enzymes .
Propriétés
Formule moléculaire |
C11H13N3O4 |
|---|---|
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H13N3O4/c15-4-8-7(16)3-9(18-8)14-2-1-6-10(14)12-5-13-11(6)17/h1-2,5,7-9,15-16H,3-4H2,(H,12,13,17)/t7-,8+,9+/m0/s1 |
Clé InChI |
DLWAVFIOUHJFFQ-DJLDLDEBSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


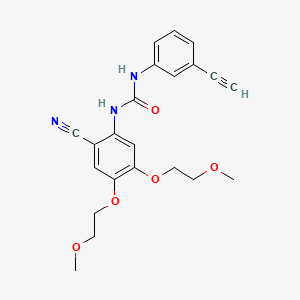
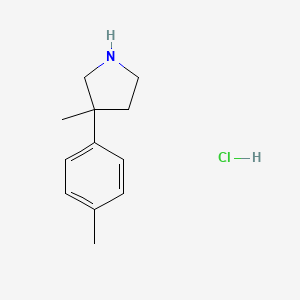
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
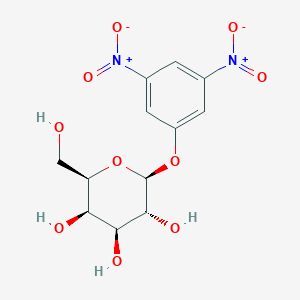
![L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-, dimethyl ester (9CI)](/img/structure/B13846078.png)
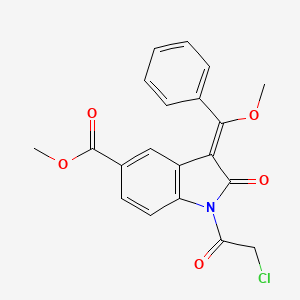

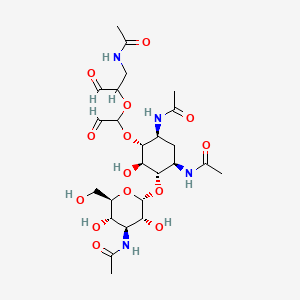
![1,3,5-Triazine, hexahydro-1,3,5-tris[(4-methoxyphenyl)methyl]-](/img/structure/B13846102.png)

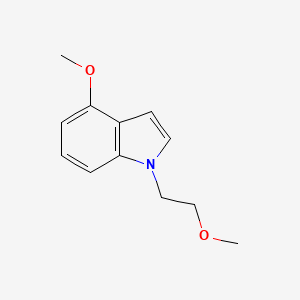
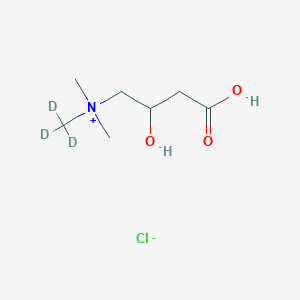
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
